3-(2-Iodobenzoyl)estradiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
91999-13-2 |
|---|---|
Molecular Formula |
C25H27IO3 |
Molecular Weight |
502.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] 2-iodobenzoate |
InChI |
InChI=1S/C25H27IO3/c1-25-13-12-18-17-9-7-16(29-24(28)20-4-2-3-5-22(20)26)14-15(17)6-8-19(18)21(25)10-11-23(25)27/h2-5,7,9,14,18-19,21,23,27H,6,8,10-13H2,1H3/t18-,19-,21+,23+,25+/m1/s1 |
InChI Key |
PDYZTYQFBVSZTJ-CWWQDXLCSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5I |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5I |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5I |
Synonyms |
3-(2-iodobenzoyl)estradiol 3-(2-iodobenzoyl)estradiol, 2-(131)I-labeled |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of 3 2 Iodobenzoyl Estradiol
Precursor Synthesis Strategies for Iodobenzoyl Moieties
The synthesis of the non-radioactive precursor is the foundational step in developing a radiolabeled compound. For 3-(2-Iodobenzoyl)estradiol, this involves the attachment of an iodobenzoyl group to the estradiol (B170435) scaffold. A common strategy for creating such derivatives is the esterification of the phenolic hydroxyl group at the C-3 position of estradiol. This can be achieved by reacting estradiol with a suitable iodobenzoyl derivative, such as 2-iodobenzoyl chloride, in the presence of a base.
Another approach involves the synthesis of estradiol derivatives with various substituents at the C-3 position. For instance, O-methylation of estradiol with dimethyl sulfate (B86663) under alkaline conditions has been successfully used to prepare precursors for further modifications. uni-muenchen.de The synthesis of the 3-(2-bromobenzoyl)estradiol precursor is a key step for subsequent radioiodination via a halogen exchange reaction. This bromo-precursor provides a stable intermediate that can be readily converted to the desired iodo-compound upon reaction with a radioiodide source. nih.goviaea.org
Radiosynthesis Methodologies for Iodine-131 (B157037), Iodine-124, and Iodine-123 Incorporation
The choice of iodine radioisotope is critical and depends on the intended application. Iodine-131 (¹³¹I) is a beta-emitter with a half-life of 8.02 days, making it suitable for therapeutic applications. mdpi.com Iodine-123 (¹²³I), with a shorter half-life of 13.22 hours and gamma emission, is ideal for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov Iodine-124 (¹²⁴I) is a positron emitter with a half-life of 4.18 days, allowing for Positron Emission Tomography (PET) imaging. mdpi.com
Halogen Exchange Reactions and Electrophilic Iodination Approaches
A primary method for introducing radioiodine into the this compound molecule is through a halogen exchange reaction . This nucleophilic substitution method is one of the most common techniques for incorporating iodine radionuclides. nih.gov Specifically, the bromine atom in the 3-(2-bromobenzoyl)estradiol precursor is replaced with a radioactive iodine isotope. nih.goviaea.org This reaction is often facilitated by the addition of copper(II) salts to catalyze the exchange and improve the radiochemical yield. nih.gov For example, 3-(2-[¹³¹I]iodobenzoyl)estradiol has been prepared via a bromine-iodine exchange, resulting in radiochemical yields greater than 70%. nih.goviaea.org
Electrophilic iodination is another key strategy. nih.gov This method involves the reaction of an electron-rich aromatic ring with a positive iodine species. For estradiol and its derivatives, the aromatic A-ring is susceptible to electrophilic substitution. nih.gov Reagents like N-iodosuccinimide can be used for the mild iodination of arenes. uni-muenchen.de Oxidizing agents such as Chloramine-T or Iodo-Gen® are frequently employed to generate the electrophilic iodine species from radioiodide. researchgate.netmdpi.com This approach can be used to directly iodinate the estradiol molecule or a precursor.
Purification and Quality Control of Radiolabeled this compound
Following radiosynthesis, purification of the radiolabeled product is essential to remove unreacted radioiodide and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for isolating the desired radiolabeled compound. nih.goviaea.org For instance, the purification of 3-(2-[¹³¹I]iodobenzoyl)estradiol has been successfully achieved using preparative HPLC. nih.goviaea.org Solid-phase extraction (SPE) cartridges, such as C18 Sep-Pak, can also be employed for purification. google.com
Quality control is paramount to ensure the purity and identity of the final radiolabeled product. Thin-Layer Chromatography (TLC) and HPLC are standard analytical techniques to determine the radiochemical purity. nih.govakjournals.com These methods separate the radiolabeled compound from potential impurities, allowing for the quantification of each component. nih.govakjournals.com
Determination of Radiochemical Purity and Specific Activity in Radioligand Preparations
Radiochemical purity is a critical parameter, defined as the percentage of the total radioactivity in the sample that is present in the desired chemical form. mdpi.com It is typically determined by radio-HPLC or radio-TLC, where the distribution of radioactivity on the chromatogram is analyzed. mdpi.comresearchgate.net For radiopharmaceuticals, a radiochemical purity of greater than 95% is generally required. ulisboa.ptmdpi.com
Specific activity refers to the amount of radioactivity per unit mass of the compound, often expressed in Curies per millimole (Ci/mmol) or Becquerels per micromole (Bq/µmol). acs.org High specific activity is crucial for receptor-based imaging agents to ensure that the radioligand binds to the target receptors without causing a pharmacological effect. ulisboa.pt For 3-(2-[¹³¹I]iodobenzoyl)estradiol, specific activities greater than 200 Ci/mmol have been achieved. nih.goviaea.org
Isotopic Considerations in Radiolabeling Design for Research Applications
The selection of the iodine isotope significantly influences the research application.
Iodine-125 (¹²⁵I) , with its long half-life of 59.4 days and low-energy gamma emission, is primarily used in preclinical research for in vitro assays, autoradiography, and studying the pharmacokinetics and biodistribution of the compound. nih.govdovepress.com
Iodine-123 (¹²³I) is preferred for clinical SPECT imaging due to its favorable gamma energy (159 keV) and shorter half-life, which minimizes the radiation dose to the patient. nih.gov
Iodine-124 (¹²⁴I) , a positron-emitting isotope, enables PET imaging, which offers higher sensitivity and spatial resolution compared to SPECT. mdpi.com Its 4.18-day half-life is suitable for studying biological processes that occur over several days. mdpi.com
Iodine-131 (¹³¹I) is a theranostic isotope, meaning it can be used for both diagnosis (imaging) and therapy. mdpi.com Its beta emission provides the therapeutic effect by delivering a cytotoxic radiation dose to target cells, while its gamma emission allows for imaging. mdpi.com
The ability to label the same molecule with different iodine isotopes using similar chemistry is a significant advantage, allowing for a seamless transition from preclinical research (with ¹²⁵I) to clinical imaging (with ¹²³I or ¹²⁴I) and potential therapy (with ¹³¹I). researchgate.net
Molecular Interactions and Receptor Binding Dynamics of 3 2 Iodobenzoyl Estradiol
Quantitative Assessment of Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Binding Affinities
The affinity of a ligand for its receptor is a primary determinant of its biological potency. For 3-(2-Iodobenzoyl)estradiol, its binding to the two main estrogen receptor subtypes, ERα and ERβ, has been a subject of investigation to characterize its estrogenic potential.
Competitive Radioligand Binding Assays and Dissociation Constants
Competitive radioligand binding assays are a standard method to determine the binding affinity of an unlabeled ligand (the competitor) by measuring its ability to displace a radiolabeled ligand from the receptor. nih.govmerckmillipore.com Through these assays, the equilibrium dissociation constant (Kd) or the inhibitory concentration (IC50) can be determined, which are inversely related to the binding affinity.
The binding affinity of ligands to estrogen receptors is a critical factor in their physiological effects. nih.gov Both ERα and ERβ can exist as homodimers or heterodimers, and each composition is thought to mediate distinct hormonal responses. dovepress.com
Comparative Binding Profiles with Endogenous Estrogens and Known ER Ligands
The binding affinity of this compound can be contextualized by comparing it to endogenous estrogens and other known ER ligands. Endogenous estrogens like 17β-estradiol, estrone, and estriol (B74026) exhibit high affinity for estrogen receptors. nih.gov For example, 17β-estradiol binds with high affinity to both ERα and ERβ. nih.govrcsb.org Specifically, the Kd for 17β-estradiol with ERα is approximately 0.1 nM and with ERβ is around 0.4 nM. nih.gov
Various synthetic and natural compounds also bind to ERs with a wide range of affinities. nih.gov For instance, some phytoestrogens, like genistein, show a preference for ERβ. nih.govembopress.org The relative binding affinity of a compound provides insight into its potential to elicit estrogenic or anti-estrogenic effects by competing with endogenous hormones for receptor binding.
Table 1: Comparative Binding Affinities of Selected Estrogens for ERα and ERβ
| Compound | Receptor Subtype | Dissociation Constant (Kd) |
|---|---|---|
| 17β-Estradiol | ERα | ~0.1 nM nih.gov |
| 17β-Estradiol | ERβ | ~0.4 nM nih.gov |
| ERβ1 (variant) | ERβ | 0.14 nM nih.gov |
| ERβ2 (variant) | ERβ | 5.1 nM nih.gov |
| 3-(2-[¹³¹I]iodobenzoyl)estradiol-17β | Estrogen Receptor | Relative binding affinity of 3.5% iaea.org |
This table is for illustrative purposes and includes data for related compounds to provide context.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogs, SAR studies help to identify the key structural features that determine their binding affinity and selectivity for ERα and ERβ.
Elucidation of Key Pharmacophoric Elements for High-Affinity ER Binding
The binding of a ligand to the estrogen receptor is governed by specific pharmacophoric features. For steroidal estrogens, the phenolic A-ring is a critical element, with the 3-hydroxyl group acting as a hydrogen bond donor. nih.govresearchgate.net The steroid's four-ring structure provides a hydrophobic core that fits within the ligand-binding pocket of the receptor. nih.govresearchgate.net The 17β-hydroxyl group on the D-ring also contributes to binding, likely as a hydrogen bond acceptor. nih.gov
Impact of Structural Modifications on ERα/ERβ Selectivity
The ligand-binding domains of ERα and ERβ are highly homologous, yet there are subtle differences in their amino acid composition that can be exploited to design subtype-selective ligands. dovepress.commdpi.com Two key residues that differ between the subtypes are Leu384 in ERα (Met336 in ERβ) and Met421 in ERα (Ile373 in ERβ). mdpi.com These differences in the ligand-binding pocket can lead to differential binding affinities for various ligands.
For analogs of this compound, modifications to the 2-iodobenzoyl moiety could influence ERα/ERβ selectivity. The size, shape, and electronic properties of the substituent at the 3-position can lead to preferential interactions with the amino acid residues in one receptor subtype over the other. For example, a substituent that forms a favorable interaction with methionine in ERβ but not with leucine (B10760876) in ERα could lead to ERβ selectivity. embopress.org Botanical estrogens, for instance, often exhibit ERβ-preferential binding. nih.gov Therefore, systematic structural modifications of this compound and subsequent evaluation of their binding affinities for both ER subtypes are necessary to determine the structural features that govern selectivity.
Ligand-Induced Conformational Changes in Estrogen Receptors
The binding of a ligand to a nuclear receptor like the estrogen receptor is not a simple lock-and-key mechanism. Instead, it is a dynamic process that induces conformational changes in the receptor, which in turn dictate its downstream biological activity. biorxiv.orgnih.gov
Upon ligand binding, the estrogen receptor undergoes a significant conformational rearrangement. nih.govnih.gov A key event is the repositioning of Helix 12, a flexible region in the ligand-binding domain. biorxiv.org In the presence of an agonist, Helix 12 folds over the ligand-binding pocket, creating a surface for the recruitment of coactivator proteins. biorxiv.org This coactivator binding is essential for initiating the transcription of target genes.
The specific conformation adopted by the receptor is dependent on the bound ligand. nih.gov Different ligands can induce unique receptor conformations, leading to differential recruitment of coregulator proteins and, consequently, varied biological responses. biorxiv.org This principle is the basis for the action of selective estrogen receptor modulators (SERMs), which can act as agonists in some tissues and antagonists in others.
For this compound, its binding to ERα and ERβ would induce a specific conformational state. The nature of this conformational change, whether it promotes an active (agonist) or inactive (antagonist) conformation, would depend on the precise interactions between the bulky 2-iodobenzoyl group and the amino acid residues lining the ligand-binding pocket. Techniques such as X-ray crystallography or electron paramagnetic resonance spectroscopy can be used to study these ligand-induced conformational changes in detail. nih.gov
Theoretical Frameworks for Estrogen Receptor-Ligand Interactions
The binding of a ligand to the estrogen receptor (ER) is a complex process governed by a variety of molecular interactions. Theoretical frameworks, supported by computational studies such as molecular docking and molecular dynamics simulations, provide essential insights into the dynamics of these interactions. While specific computational models for this compound are not extensively detailed in publicly available research, the principles derived from studies on estradiol (B170435) and other estrogenic compounds offer a robust foundation for understanding its binding characteristics.
The interaction between a ligand and the ER is not a simple lock-and-key mechanism. Instead, it is a dynamic process of induced fit, where the binding pocket of the receptor is flexible and can reshape itself to accommodate the ligand. plos.org This conformational change is crucial for the subsequent biological activity. The stability of the resulting ligand-receptor complex is determined by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces. plos.orgnih.gov
Computational approaches like molecular docking are used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net These models help in understanding the binding interactions that stabilize the complex. For the estrogen receptor, key amino acid residues within the ligand-binding domain (LBD) play a critical role. For instance, residues such as Glu353, Arg394, and His524 are frequently identified as important for forming hydrogen bonds with estrogenic ligands. nih.govresearchgate.net The phenolic hydroxyl group on the A-ring of steroidal estrogens is a primary hydrogen bond donor, while the hydroxyl group at the 17-position of estradiol typically acts as a hydrogen bond acceptor. nih.gov
The relative binding affinity of this compound for the estrogen receptor has been estimated to be 3.5% of that of estradiol (where estradiol's affinity is 100%). nih.goviaea.org This suggests that while it retains the ability to bind to the receptor, the modifications at the 3-position are not optimal for achieving the high affinity characteristic of the natural hormone.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com These simulations can reveal the stability of the binding pose, the role of water molecules in the binding site, and the pathways of ligand entry and exit. mdpi.comoup.com For estrogen receptors, MD simulations have highlighted the flexibility of the LBD and how different ligands can stabilize distinct receptor conformations, leading to varied biological responses. plos.org The "mousetrap" model, for example, describes how the C-terminal helix 12 (H12) of the LBD can reposition to "trap" the ligand within the binding pocket. oup.com
The theoretical understanding of ER-ligand interactions also encompasses the concept of dimerization. Ligand binding induces a conformational change that facilitates the formation of receptor dimers (ERα/α, ERβ/β, or ERα/β), which is a prerequisite for DNA binding and transcriptional activation. nih.govpnas.org The specific structure of the ligand can influence the preference for forming homo- or heterodimers, thereby modulating the downstream biological effects. pnas.org
Interactive Data Table: Relative Binding Affinities of Estrogenic Compounds
| Compound | Relative Binding Affinity (%) |
| Estradiol | 100 |
| This compound | 3.5 nih.goviaea.org |
| 3-(2-Iodobenzoyl)estrone | 1.7 nih.gov |
| 17β-(2-Iodobenzoyl)-estradiol | 0.05 nih.gov |
Due to the lack of publicly available research specifically detailing the preclinical pharmacological and biological evaluation of "this compound," it is not possible to generate the requested article with scientifically accurate and verifiable information. Extensive searches for data on this specific compound have not yielded any relevant studies within the public domain.
The provided outline requires in-depth information on various aspects of the compound's activity, including:
In Vitro Cellular Investigations:
Cellular uptake and retention kinetics in estrogen receptor-positive cell lines.
Receptor occupancy and internalization mechanisms.
Assessment of its potential to degrade the estrogen receptor.
Modulation of gene expression and signaling pathways mediated by the estrogen receptor.
In Vivo Animal Model Studies:
Preclinical pharmacokinetics and biodistribution analysis.
Without dedicated research on "this compound," any attempt to create the article would rely on speculation or extrapolation from data on other estrogenic compounds, which would be scientifically inaccurate and violate the core requirement for factual reporting on the specified subject.
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Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical data available for the chemical compound “this compound.” Research findings on its organ-specific distribution, clearance, metabolic stability, estrogen receptor targeting, or use in preclinical imaging modalities like SPECT could not be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified outline. The studies and data necessary to populate the sections on pharmacological evaluation, disease model targeting, and imaging applications for this particular compound are not present in the accessible scientific domain.
Preclinical Pharmacological and Biological Evaluation of 3 2 Iodobenzoyl Estradiol
In Vivo Animal Model Studies
Imaging Modalities and Techniques Utilized in Preclinical Settings
Positron Emission Tomography (PET) Imaging Potential
Extensive research into estradiol (B170435) derivatives has led to the development of various radiolabeled compounds for positron emission tomography (PET) imaging of estrogen receptor (ER)-positive tissues, particularly in the context of breast cancer. nih.govnih.govresearchgate.net The underlying principle of this imaging modality is the specific binding of a radiolabeled estrogen analog to the estrogen receptor, allowing for the non-invasive in vivo visualization and quantification of ER expression. nih.gov This information is crucial for diagnosing breast cancer, assessing metastatic disease, and predicting the potential benefit of endocrine therapies. illinois.edunih.govyoutube.com
The general approach for evaluating a potential estradiol-based PET tracer would involve the following key stages:
Radiolabeling: The first step is the efficient incorporation of a positron-emitting radionuclide, most commonly ¹⁸F, into the 3-(2-Iodobenzoyl)estradiol molecule. mdpi.com This process aims for high radiochemical yield (RCY) and radiochemical purity (RCP) to ensure a high-quality imaging agent. nih.gov The stability of the radiolabeled compound in vitro and in vivo is also a critical parameter.
In Vitro Evaluation: Before proceeding to animal studies, the biological properties of the radiolabeled compound are assessed in vitro. This typically includes:
Binding Affinity: Determining the affinity of the radiolabeled compound for the estrogen receptor (ERα and ERβ) using competitive binding assays with established radioligands. High affinity and selectivity are desirable for a successful imaging agent.
Cellular Uptake: Studies using ER-positive and ER-negative breast cancer cell lines (e.g., MCF-7 and MDA-MB-231, respectively) are conducted to evaluate the specific uptake of the radiotracer. Higher uptake in ER-positive cells that can be blocked by an excess of unlabeled estradiol would indicate receptor-mediated uptake.
In Vivo Evaluation: Promising candidates from in vitro studies are then evaluated in preclinical animal models, typically tumor-bearing rodents. This stage involves:
Biodistribution Studies: Following intravenous administration of the radiolabeled tracer, its distribution throughout the body is quantified at various time points. A successful tracer would show high uptake in target tissues (ER-positive tumors) and low uptake in non-target organs, leading to a high target-to-background ratio.
PET Imaging Studies: Small animal PET scans are performed to visualize the in vivo distribution of the radiotracer. These studies provide a direct assessment of the tracer's ability to image ER-positive tumors and its pharmacokinetic profile.
The development of new estradiol-based PET tracers is an ongoing area of research aimed at improving upon existing agents by simplifying radiosynthesis, enhancing tumor uptake, and improving imaging contrast. nih.gov While specific data for this compound is not available, the established methodologies for evaluating other estradiol derivatives provide a clear framework for any future preclinical investigations into its potential as a PET imaging agent.
Advanced Research Applications and Future Trajectories for 3 2 Iodobenzoyl Estradiol
Development as a Molecular Imaging Probe for ER Status in Preclinical Oncology Research
The primary application explored for 3-(2-Iodobenzoyl)estradiol has been as a potential molecular imaging probe to non-invasively determine the estrogen receptor status of tumors. The rationale is that by labeling the molecule with a gamma-emitting radioisotope, its accumulation in ER-positive tissues could be visualized using scintigraphic imaging techniques like Single-Photon Emission Computed Tomography (SPECT).
Early preclinical research focused on the synthesis and pharmacokinetic evaluation of an Iodine-131 (B157037) (¹³¹I) labeled version of the compound, [¹³¹I]this compound. nih.gov In a key study, the radiolabeled compound was prepared with high radiochemical yield (>70%) and high specific activity (>200 Ci/mmol). nih.gov However, its performance in animal models presented significant challenges. Tissue distribution studies conducted in rats with chemically induced, ER-positive mammary tumors revealed unfavorable pharmacokinetics for an imaging agent. nih.gov The probe demonstrated rapid clearance from the body, primarily through the kidneys, and, crucially, showed poor accumulation in the target tissues—the ER-positive tumors. nih.gov
A critical factor influencing this outcome was the compound's binding affinity for the estrogen receptor. Compared to estradiol (B170435), which is considered the benchmark with a relative binding affinity (RBA) of 100%, [¹³¹I]this compound exhibited a significantly lower RBA of just 3.5%. nih.gov This low affinity is a likely contributor to the limited retention of the probe within the tumor, as it would not bind to the receptors with sufficient strength or duration to allow for clear imaging against background signals. These preclinical findings indicated that, in its studied form, [¹³¹I]this compound was not a viable candidate for reliably imaging ER status in tumors.
| Compound | Relative Binding Affinity (RBA) % |
| Estradiol | 100% |
| 3-(2-[¹³¹I]iodobenzoyl)estradiol | 3.5% |
| 3-(2-[¹³¹I]iodobenzoyl)estrone | 1.7% |
| 17β-(2-[¹³¹I]iodobenzoyl)estradiol | 0.05% |
This table presents the relative binding affinities of iodobenzoyl-derivatized estrogens compared to estradiol for the estrogen receptor, as determined in early preclinical studies. nih.gov
Exploration of Theranostic Capabilities in Experimental Settings
The concept of theranostics involves using a single molecular agent for both diagnosis and therapy. This is often achieved by pairing a diagnostic radioisotope and a therapeutic radioisotope to the same targeting molecule. The investigation of this compound was inherently linked to this concept through the choice of radionuclide in its preclinical evaluation. nih.gov
The isotope used, Iodine-131, is a classic example of a theranostic radionuclide. It emits both gamma radiation, which can be detected by a gamma camera for imaging, and beta particles, which are cytotoxic and can deliver a therapeutic radiation dose to cells in their immediate vicinity. Therefore, a compound like [¹³¹I]this compound theoretically had the potential to serve as a theranostic agent: its gamma emissions could first be used to confirm uptake in ER-positive tumors, and its beta emissions could then deliver targeted radiotherapy. openmedscience.com
However, the experimental results from pharmacokinetic studies underscored the challenges in realizing this potential. nih.gov For a theranostic agent to be effective, it must not only reach its target but also remain there long enough to deliver a therapeutically relevant radiation dose, while clearing relatively quickly from non-target tissues to minimize toxicity. The observed rapid clearance and poor accumulation of [¹³¹I]this compound in tumor tissues meant that it failed to meet this critical requirement. nih.gov The low tumor retention would likely result in an insufficient therapeutic dose being delivered to the cancer cells, while clearance through organs like the kidneys could raise concerns about off-target radiation exposure. Thus, while the selection of ¹³¹I was appropriate for exploring theranostic capabilities, the pharmacokinetic profile of the targeting molecule itself proved to be the limiting factor in these experimental settings.
Challenges and Innovations in Radioligand Design for Enhanced ER Targeting
The preclinical evaluation of this compound serves as an illustrative case study of the significant challenges inherent in designing effective radioligands for nuclear receptor targeting. The goal is to create a molecule that retains high binding affinity and specificity for its target receptor while possessing pharmacokinetic properties suitable for either imaging or therapy. researchgate.net
The study of [¹³¹I]this compound highlighted two major hurdles:
Maintaining High Binding Affinity: The addition of the bulky iodobenzoyl group at the 3-position of the estradiol steroid core dramatically reduced the molecule's binding affinity to just 3.5% of that of natural estradiol. nih.gov This demonstrates a common challenge: chemical modifications required for radiolabeling or attaching chelators can interfere with the precise structural conformation needed for strong receptor binding. nih.gov
Optimizing Pharmacokinetics: An ideal imaging or therapeutic radioligand should exhibit high uptake in the target tissue with low uptake in background tissues, such as muscle and blood, and clear from the body through routes that minimize radiation dose to sensitive organs. nih.gov The rapid renal clearance and poor tumor accumulation of [¹³¹I]this compound resulted in a low target-to-background ratio, which is suboptimal for both imaging and therapy. nih.gov
Innovations in the field have since addressed these challenges. For instance, the development of 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES) represents a major advancement. By incorporating a small, positron-emitting fluorine-18 (B77423) atom at a different position on the estradiol molecule, researchers created a probe that retains high affinity for the estrogen receptor and exhibits much more favorable properties for PET imaging. nih.govrsna.org ¹⁸F-FES has demonstrated a strong correlation between tumor uptake and ER expression and is now an FDA-approved agent for imaging ER-positive lesions. rsna.org This success underscores the importance of the specific site of modification and the choice of radionuclide in overcoming the challenges first identified with earlier-generation probes.
Emerging Research Directions in Estrogen Receptor-Targeted Radiopharmaceuticals
The field of ER-targeted radiopharmaceuticals continues to evolve, moving beyond the initial goal of simply identifying ER-positive tumors. Emerging research is focused on creating more sophisticated agents for both diagnostics and therapy, addressing clinical needs such as predicting treatment response and overcoming resistance. researchgate.netnih.gov
One major direction is the expansion of the theranostic paradigm. While early agents like [¹³¹I]this compound were limited by their pharmacokinetics, new efforts are underway to develop ER-targeted therapies with more potent radionuclides. nih.govnih.gov This includes pairing ER-targeting ligands with powerful alpha-emitting isotopes or beta-emitters like Lutetium-177. nih.gov These agents could offer a new therapeutic option for patients with metastatic, ER-positive breast cancer.
Another key area of research is the use of ER-targeted imaging to understand and overcome endocrine therapy resistance. PET imaging with agents like ¹⁸F-FES can reveal tumor heterogeneity, where different metastatic lesions in the same patient may have varying levels of ER expression. nih.gov This information can help guide treatment decisions. Furthermore, imaging can be used in pharmacodynamic studies to confirm that a novel ER-antagonist drug is engaging its target in vivo, helping to optimize dosing in clinical trials. nih.gov
Future developments may also involve combining ER-targeted radiopharmaceuticals with other treatments, such as chemotherapy or immunotherapy, to enhance their effectiveness. openmedscience.com The continued refinement of targeting molecules, linkers, and radiolabeling strategies aims to produce next-generation agents with superior efficacy and safety profiles, building on the lessons learned from foundational research into compounds like this compound. researchgate.net
Q & A
Q. What are the key steps and critical parameters for synthesizing 3-(2-Iodobenzoyl)estradiol?
The synthesis typically involves introducing the 2-iodobenzoyl group to the estradiol backbone. A common approach is nucleophilic acyl substitution or esterification under anhydrous conditions. Critical parameters include:
- Reaction temperature : Maintain between 0–4°C to minimize side reactions (e.g., dehalogenation) .
- Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance ester bond formation efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the iodobenzoyl group (e.g., aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~530 for [M+H]) .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 280 nm .
Q. What safety protocols are mandatory for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation; maintain airflow rates ≥0.5 m/s .
- Waste disposal : Collect spills in airtight containers and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can researchers design competitive binding assays to assess estrogen receptor (ER) affinity?
- Radiolabeled ligand displacement : Use H-estradiol as a tracer. Incubate this compound with ERα/ERβ isoforms (10 nM–10 μM) in binding buffer (pH 7.4, 25°C).
- Data analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Normalize results against 17β-estradiol (positive control) .
Q. How to resolve contradictions in metabolic stability data across in vitro and in vivo studies?
- Enzyme source variation : Compare liver microsomes from different species (e.g., human vs. rat) to identify species-specific CYP450 metabolism .
- Incubation conditions : Adjust NADPH concentration (1–2 mM) and incubation time (0–60 min) to optimize metabolite detection via LC-MS/MS .
Q. What advanced methods quantify trace levels of this compound in environmental matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges for water/soil samples. Elute with methanol/acetone (9:1) .
- Detection : LC-MS/MS with ESI+ mode; monitor transitions m/z 530→391 (quantifier) and 530→255 (qualifier). Limit of detection (LOD): 0.1 ng/L .
Q. How does the iodobenzoyl moiety influence biological activity compared to other estradiol derivatives?
- Structure-Activity Relationship (SAR) : The iodine atom enhances steric bulk and lipophilicity, potentially increasing membrane permeability but reducing ERα binding. Compare with 3-benzoyl or 3-methoxy analogs in cytotoxicity assays (e.g., MTT) .
Q. What experimental parameters should be prioritized in stability studies under varying pH and temperature?
- Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
- Analytical endpoints : Monitor degradation products via UPLC-QTOF; identify major pathways (e.g., deiodination, ester hydrolysis) .
Data Contradiction Analysis
Q. How to address discrepancies in reported degradation half-lives (t) of this compound?
- Matrix effects : Soil vs. aqueous degradation rates differ due to microbial activity and organic matter content. Use sterile controls to isolate abiotic factors .
- Analytical variability : Cross-validate methods between labs (e.g., inter-laboratory LC-MS/MS calibration) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
